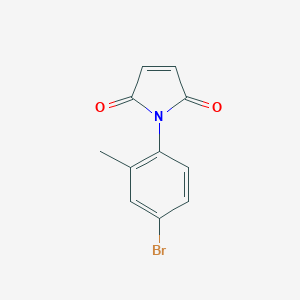

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . This compound is characterized by a pyrrole ring substituted with a bromine atom and a methyl group on the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromo-2-methylphenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups.

Mechanism : The bromine participates in Suzuki-Miyaura coupling, forming C–C bonds via oxidative addition and transmetallation steps .

Diels-Alder Cycloaddition

The maleimide ring acts as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| Anthracene, toluene, 20°C | Spirocyclic adducts | 80–91% | |

| Furan derivatives, DABCO catalyst | Furan-maleimide adducts | 65–78% |

Key Insight : The electron-withdrawing carbonyl groups enhance the dienophilic character of the maleimide .

Nucleophilic Addition to the Maleimide Core

The carbonyl groups undergo nucleophilic attacks, leading to ring-opening or functionalization.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| LiAlH₄, THF, 0°C | Pyrrolidine-2,5-dione (reduced double bond) | 70–88% | |

| Primary amines, EtOH, reflux | Maleamic acid derivatives | 60–75% |

Example : Reaction with methylamine yields N-methylmaleamic acid .

Electrophilic Substitution on the Aryl Ring

The methyl and bromine substituents direct electrophilic attacks to specific positions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| HNO₃/H₂SO₄, 50°C | 3-Nitro-4-bromo-2-methylphenyl derivative | 55–65% | |

| Cl₂, FeCl₃, CH₂Cl₂ | Chlorinated derivatives (para to methyl) | 50–60% |

Regioselectivity : Bromine (meta-director) and methyl (ortho/para-director) guide substitution to the 3-position .

Oxidation and Functionalization

The methyl group on the aryl ring can be oxidized under controlled conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 4-Bromo-2-carboxyphenyl derivative | 40–50% | |

| CrO₃, acetic acid | Ketone intermediates | 30–45% |

Note : Harsh conditions are required due to the electron-withdrawing bromine.

Ring-Opening Reactions

The maleimide ring undergoes hydrolysis or alcoholysis under acidic/basic conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| NaOH (10%), H₂O, reflux | 4-Bromo-2-methylphenylmaleamic acid | 85–90% | |

| MeOH, H₂SO₄, 60°C | Methyl ester derivatives | 70–80% |

Application : Hydrolysis products serve as intermediates for polymer synthesis .

Aplicaciones Científicas De Investigación

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

1-(4-brom-2-methylphenyl)-1h-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-(4-Methylphenyl)pyrrole-2,5-dione: This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.

1-(2-Bromophenyl)pyrrole-2,5-dione: The position of the bromine atom on the phenyl ring can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-(4-brom-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a pyrrole derivative characterized by a bromine atom and a methyl group attached to the phenyl ring. Its chemical structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cell lines by targeting specific enzymes involved in cell growth and survival. For instance, its ability to interact with ATP-binding domains of growth factor receptors has been highlighted as a mechanism for its antitumor effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activities. It has been observed to inhibit pro-inflammatory cytokine production in immune cells, suggesting its potential in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding at their active sites, which may lead to reduced cell proliferation and survival in cancer cells.

- Receptor Interaction : It may also interact with cellular receptors that are crucial for signaling pathways involved in inflammation and cancer progression .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of pyrrole-2,5-dione could significantly inhibit the growth of colon cancer cell lines (GI50 values around 1.0×10−8 M) and reduce tumor growth in animal models .

- Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of pathogenic bacteria at concentrations lower than those needed for traditional antibiotics.

- Anti-inflammatory Activity : Derivatives were shown to reduce cytokine production in PBMCs (Peripheral Blood Mononuclear Cells), indicating their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Growth inhibition in colon cancer | |

| Anti-inflammatory | Reduced cytokine production |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of growth-related enzymes |

| Receptor Modulation | Interacts with signaling receptors influencing pathways |

Propiedades

IUPAC Name |

1-(4-bromo-2-methylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSLBKVAZFLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.